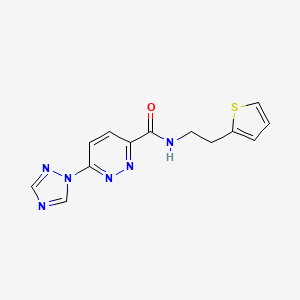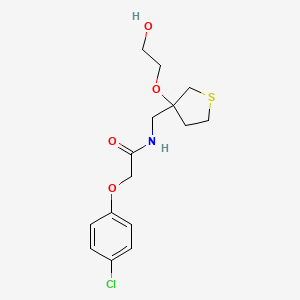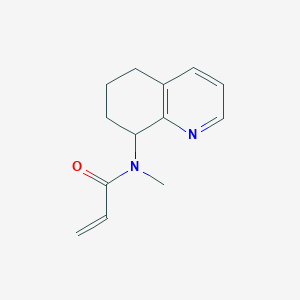
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide, also known as THQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. THQ is a derivative of the naturally occurring compound tetrahydroquinoline and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response. This compound has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in various animal models. This compound has been found to have neuroprotective effects, including the prevention of neuronal cell death and the improvement of cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has several advantages for lab experiments, including its synthetic availability and its potential pharmacological properties. However, this compound also has some limitations, including its complex synthesis method and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide, including the investigation of its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Future studies may also focus on the development of more efficient synthesis methods for this compound and the investigation of its potential toxicity at high doses. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential pharmacological properties.
Métodos De Síntesis
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Another method involves the use of a palladium-catalyzed coupling reaction between an aryl halide and an alkyne. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has been found to have potential pharmacological properties, including antitumor, anti-inflammatory, and neuroprotective effects. This compound has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-12(16)15(2)11-8-4-6-10-7-5-9-14-13(10)11/h3,5,7,9,11H,1,4,6,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDZOBFWSGUMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=C1N=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2494966.png)
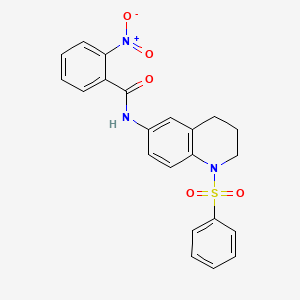
![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)
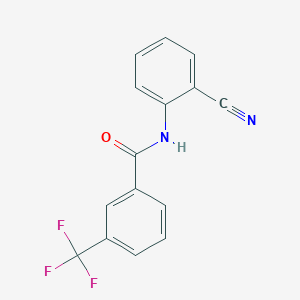

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)
![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)
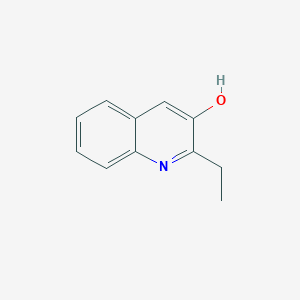

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
